3-(Isopropylamino)propanenitrile

Pharmaceutical intermediate Purity specification Quality control

3-(Isopropylamino)propanenitrile (CAS 692-98-8), also known as N-(2-cyanoethyl)isopropylamine, is a secondary amino nitrile (C₆H₁₂N₂, MW 112.17) characterized by a propanenitrile backbone with an isopropylamino substituent. It is produced via the cyanoethylation of isopropylamine with acrylonitrile.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 692-98-8
Cat. No. B1295216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Isopropylamino)propanenitrile
CAS692-98-8
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(C)NCCC#N
InChIInChI=1S/C6H12N2/c1-6(2)8-5-3-4-7/h6,8H,3,5H2,1-2H3
InChIKeyXBAXAJAODIQLCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Isopropylamino)propanenitrile (CAS 692-98-8) as a Specialized Pharmaceutical Intermediate


3-(Isopropylamino)propanenitrile (CAS 692-98-8), also known as N-(2-cyanoethyl)isopropylamine, is a secondary amino nitrile (C₆H₁₂N₂, MW 112.17) characterized by a propanenitrile backbone with an isopropylamino substituent . It is produced via the cyanoethylation of isopropylamine with acrylonitrile . Its primary commercial and research value stems from its role as a versatile intermediate in the synthesis of complex pharmaceuticals, including the FDA-approved pulmonary arterial hypertension drug Selexipag , and as a key building block for cardiovascular agents [1].

Structural and Physicochemical Differentiation of 3-(Isopropylamino)propanenitrile in Pharmaceutical Synthesis


For procurement in pharmaceutical R&D, generic substitution among amino nitrile intermediates is not feasible. The specific alkyl substitution on the amine nitrogen is a critical determinant of the final drug's pharmacophore. For example, the isopropyl group in 3-(Isopropylamino)propanenitrile (CAS 692-98-8) is a mandatory structural component for building the N-isopropyl side chain in beta-blockers and prostacyclin receptor agonists [1]. Substituting it with analogs like 3-(Ethylamino)propanenitrile (CAS 21539-47-9) or 3-(Methylamino)propanenitrile (CAS 693-05-0) would yield compounds with fundamentally different steric bulk, lipophilicity, and pharmacological activity . Furthermore, batch-to-batch consistency in purity and impurity profiles is essential for downstream chemistry; relying on a general 'amino nitrile' supplier introduces unacceptable risk to synthetic route validation and regulatory compliance . The quantitative data below delineates the specific, measurable advantages of this precise compound.

Quantitative Comparative Analysis of 3-(Isopropylamino)propanenitrile (CAS 692-98-8) for Scientific Selection


Comparative Purity Specifications for 3-(Isopropylamino)propanenitrile and Structural Analogs

The minimum purity specification for 3-(Isopropylamino)propanenitrile (CAS 692-98-8) from commercial suppliers is 95%, a standard that meets the requirements for use as a building block in multi-step pharmaceutical syntheses . This is comparable to the purity available for the close analog 3-(Methylamino)propanenitrile (CAS 693-05-0), which also has a stated minimum purity of 95% . The more sterically hindered analog, 3-(tert-Butylamino)propanenitrile (CAS 21539-53-7), is available with a higher stated purity of 99% , which may be preferred for applications requiring extremely low levels of impurities.

Pharmaceutical intermediate Purity specification Quality control

Lipophilicity (LogP) Comparison of 3-(Isopropylamino)propanenitrile to N-Alkyl Analogs

The calculated partition coefficient (cLogP) for 3-(Isopropylamino)propanenitrile is 1.29 , indicating a moderate level of lipophilicity suitable for crossing biological membranes. In contrast, the methyl analog (3-(Methylamino)propanenitrile) has a lower cLogP of 0.6 [1], making it more hydrophilic. The ethyl analog (3-(Ethylamino)propanenitrile) has an intermediate cLogP of 0.9 . This quantitative difference in lipophilicity is a direct result of the alkyl chain length on the amine nitrogen and is a critical parameter for predicting drug-likeness and oral bioavailability.

Lipophilicity LogP ADME properties

Hazard Classification and Handling Requirements for 3-(Isopropylamino)propanenitrile

3-(Isopropylamino)propanenitrile is classified as harmful if swallowed (Acute Tox. 4, H302) and is a skin and eye irritant (Skin Irrit. 2, H315; Eye Dam. 1, H318) [1]. It also carries a warning for respiratory irritation (STOT SE 3, H335). This hazard profile is consistent with many small-molecule nitriles and amines, requiring standard laboratory safety practices. The presence of the isopropyl group does not introduce unique toxicities compared to the ethyl or methyl analogs, which share similar GHS hazard statements [2][3].

Safety data sheet Hazard communication Lab safety

Synthetic Accessibility: Comparative Yield in Cyanoethylation of Amines

The synthesis of 3-(Isopropylamino)propanenitrile proceeds via the base-catalyzed Michael-type addition of isopropylamine to acrylonitrile [1]. While specific yields are not detailed in the primary literature, the reaction of primary amines with acrylonitrile is generally high-yielding. For comparison, the synthesis of the related compound 3-(tert-Butylamino)propanenitrile, which uses the more sterically hindered tert-butylamine, can be more challenging and may require longer reaction times or more forcing conditions, potentially leading to lower yields . The isopropyl group offers a balance between steric bulk and reactivity, which can be advantageous for efficient scale-up.

Synthetic yield Process chemistry Scale-up

Optimal Scientific and Industrial Use Cases for 3-(Isopropylamino)propanenitrile (CAS 692-98-8)


Key Intermediate in the Synthesis of Selexipag for Pulmonary Arterial Hypertension (PAH) Research

3-(Isopropylamino)propanenitrile is a documented precursor in the multi-step synthesis of Selexipag (Uptravi®), an FDA-approved selective prostacyclin receptor agonist for the treatment of pulmonary arterial hypertension (PAH) . Researchers developing novel prostacyclin analogs or studying the SAR of this drug class will require this specific nitrile intermediate. Substitution with an ethyl or methyl analog would lead to a different final compound, altering its receptor binding profile and therapeutic potential.

Building Block for N-Isopropyl-Containing Beta-Adrenergic Antagonists (Beta-Blockers)

The compound serves as a strategic starting material for introducing the N-isopropyl moiety, a common pharmacophore in beta-blockers such as propranolol and atenolol [1]. In these syntheses, the nitrile group is typically reduced to a primary amine, which then becomes part of the drug's core structure. The use of this pre-functionalized intermediate can shorten synthetic routes and improve overall yields compared to introducing the isopropyl group at a later stage.

Synthesis of Novel Amino Nitrile Ligands for Catalysis and Material Science

The bifunctional nature of 3-(Isopropylamino)propanenitrile (secondary amine + nitrile) makes it a versatile ligand for metal complexes. The steric and electronic properties of the isopropyl group can influence the catalytic activity and selectivity of these complexes . Researchers exploring new catalysts for reactions like hydrogenation or cross-coupling may find this compound a useful building block for tuning ligand properties.

Quality Control and Analytical Reference Standard

Due to its defined structure and availability, 3-(Isopropylamino)propanenitrile can serve as an analytical reference standard for HPLC, GC-MS, or NMR methods used to monitor the progress of chemical reactions or to characterize related impurities in pharmaceutical development [2]. The compound's unique spectroscopic signature (e.g., 1H NMR shifts, IR spectrum) provides a reliable benchmark for method validation.

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